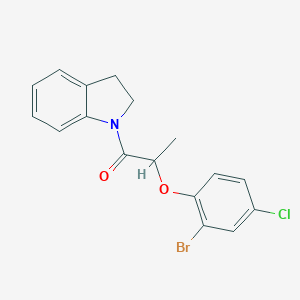
2-bromo-4-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether is a synthetic organic compound characterized by its unique molecular structure, which includes a bromine and chlorine-substituted phenoxy group attached to a propanoyl indoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-chlorophenol and indoline.
Formation of Intermediate: The 2-bromo-4-chlorophenol is reacted with a suitable acylating agent, such as propanoyl chloride, under controlled conditions to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with indoline in the presence of a catalyst, such as a Lewis acid, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine and chlorine atoms in the phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
2-bromo-4-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. It may act as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also used in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-4-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key metabolic pathways, leading to altered cellular functions.
Receptor Interaction: Binding to specific receptors on the cell surface or within the cell, triggering a cascade of signaling events that result in physiological responses.
DNA Interaction: Intercalating into DNA, affecting gene expression and cellular replication processes.
Comparison with Similar Compounds
2-bromo-4-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether can be compared with other similar compounds, such as:
1-[2-(2-Bromo-4-fluorophenoxy)propanoyl]indoline: Similar structure but with a fluorine atom instead of chlorine. This compound may exhibit different chemical reactivity and biological activity.
1-[2-(2-Chloro-4-bromophenoxy)propanoyl]indoline: Similar structure but with the positions of bromine and chlorine atoms reversed. This compound may have different physicochemical properties and applications.
1-[2-(2-Bromo-4-methylphenoxy)propanoyl]indoline: Similar structure but with a methyl group instead of chlorine. This compound may show different pharmacological properties and industrial uses.
Properties
Molecular Formula |
C17H15BrClNO2 |
|---|---|
Molecular Weight |
380.7g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-1-(2,3-dihydroindol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H15BrClNO2/c1-11(22-16-7-6-13(19)10-14(16)18)17(21)20-9-8-12-4-2-3-5-15(12)20/h2-7,10-11H,8-9H2,1H3 |
InChI Key |
YXANSUYWSGSUOY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)OC3=C(C=C(C=C3)Cl)Br |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)OC3=C(C=C(C=C3)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


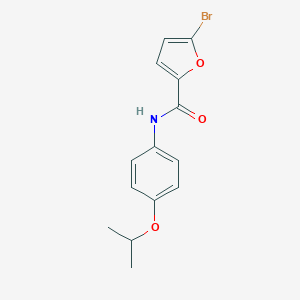
![2-[(2-Butoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B495781.png)
![2-[(2-butoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B495782.png)
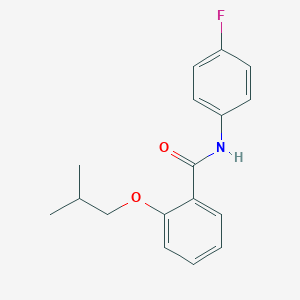

![2-[(2-isobutoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B495787.png)
![N-(2-furylmethyl)-2-[(2-propoxybenzoyl)amino]benzamide](/img/structure/B495789.png)
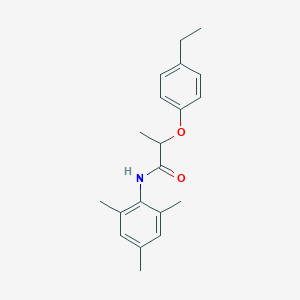
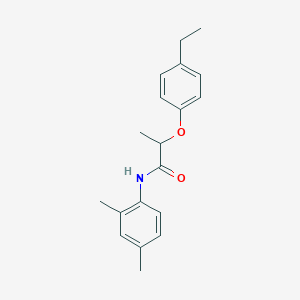
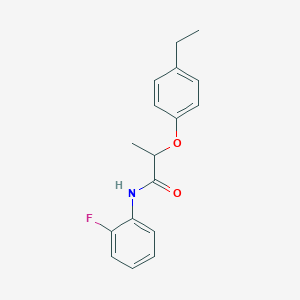
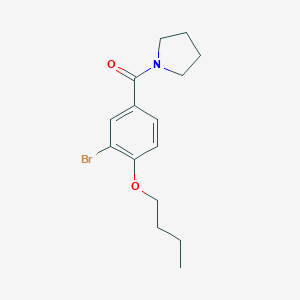
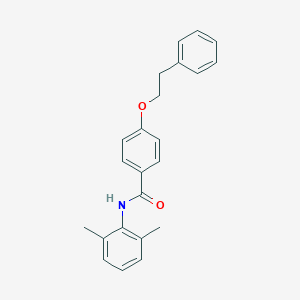
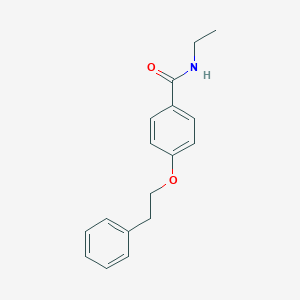
![2-(4-chlorophenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B495801.png)
